molecular formula C4H3IS B1329286 3-Iodothiophene CAS No. 10486-61-0

3-Iodothiophene

Cat. No. B1329286
CAS RN: 10486-61-0
M. Wt: 210.04 g/mol
InChI Key: WGKRMQIQXMJVFZ-UHFFFAOYSA-N
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Description

3-Iodothiophene is a heterocyclic organic compound with the chemical formula C4H3IOS. It is a colourless solid that is soluble in many organic solvents. This compound is an important building block for organic synthesis and is used in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic materials.

Scientific Research Applications

Synthesis Methods

  • A synthesis method for 3-iodothiophenes was developed using (Z)-thioenynes, demonstrating a significant advancement in iodocyclofunctionalization. This process results in the production of 3-iodothiophenes with good to excellent yields, ranging from 61-92% (Santana et al., 2014).
  • An innovative approach for creating 3-iodothiophenes through direct iodocyclization of alkynylthiol derivatives has been presented, offering a novel method in the field (Gabriele et al., 2012).

Chemical Analysis and Spectroscopy

  • An extensive study on the valence shell photoelectron spectrum of 2- and 3-iodothiophene has been conducted, highlighting the significance of electron correlation in satellite state formation and offering valuable insights into the electronic structure of these compounds (Trofimov et al., 2002).
  • The vibrational spectra and assignments for 3-halogeno-derivatives of thiophene, including this compound, have been thoroughly investigated. This research provides critical data for understanding the molecular vibrations of these compounds (Paliani & Cataliotti, 1982).

Organometallic Chemistry

  • 3-Thienyl organometallic reagents, such as 3-thienylzinc and 3-thienylmagnesium iodides, have been successfully generated from this compound. These reagents are critical in coupling reactions with various electrophiles, demonstrating the practical applications of this compound in organometallic synthesis (Rieke et al., 1997).

Photophysics and Photochemistry

  • The photoinduced reactions of 2-iodothiophene in different solvents have been studied, providing insights into the photophysics and photochemistry of iodothiophenes (Herrera et al., 2011).

Material Science and Electronic Applications

  • The semi-conductive poly(this compound)(P3IT) films, fabricated by gas-phase polymerization, show high Hall mobility and crystalline morphology, indicating their potential for use in electronic devices like thin filmtransistors and organic photovoltaic cells (Lee et al., 2012).

Development of Inhibitors

  • The development of selective PI3K inhibitors has been facilitated by the synthesis of iodothiophene, demonstrating its utility in medicinal chemistry for creating compounds that could potentially treat various diseases (Huang et al., 2011).

Microwave Spectroscopy

  • Studies on the microwave spectrum and nuclear quadrupole interaction of this compound in excited vibrational states provide crucial information for understanding the molecular dynamics and structure of iodothiophenes (Sasada et al., 1990).

Safety and Hazards

3-Iodothiophene is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

Relevant Papers Several papers have been published on the synthesis and applications of this compound. For instance, a paper published in Organic & Biomolecular Chemistry discusses a recyclable and base-free method for the synthesis of 3-iodothiophenes . Another paper published in Springer highlights recent strategies in the synthesis of thiophene derivatives .

properties

IUPAC Name

3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146791
Record name 3-Iodothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10486-61-0
Record name 3-Iodothiophene
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Record name 3-Iodothiophene
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Record name 3-Iodothiophene
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Record name 3-iodothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Iodothiophene?

A1: this compound has the molecular formula C4H3IS and a molecular weight of 210.00 g/mol. Key spectroscopic data includes:

  • 1H NMR: Characteristic signals for the three thiophene protons. []
  • 13C NMR: Distinct peaks for each carbon atom in the molecule. []
  • Mass Spectrometry: Exhibits a molecular ion peak corresponding to its molecular weight. []

Q2: What are the typical reactions this compound participates in?

A2: this compound serves as a valuable substrate in various reactions, including:

  • Halogen-Metal Exchange: Reacts with alkyl lithium reagents like ethyllithium. []
  • Oxidative Addition: Forms 3-thienyl organometallic reagents with Rieke zinc and magnesium. [, ]
  • Cross-Coupling Reactions: Participates in Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions. [, , ]

Q3: What are some applications of this compound derivatives?

A3: Derivatives of this compound find application in various fields, including:

  • Material Science: Building blocks for conductive polymers like poly(this compound) thin films. []
  • Medicinal Chemistry: Synthesis of bioactive compounds, including thiophene analogues of natural products. []
  • Organic Electronics: Components in organic semiconductors and other electronic materials. []

Q4: What about the stability of this compound?

A4: While this compound is generally stable, its reactivity and stability can be influenced by:

  • Substituents: The presence of electron-donating or electron-withdrawing groups on the thiophene ring. []
  • Reaction Conditions: Factors like temperature, solvent, and the presence of catalysts play a crucial role. []

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods like density functional theory (DFT) have been employed to:

  • Investigate electronic structure and properties. [, ]
  • Study reaction mechanisms and predict reactivity. []

Q6: How does the structure of this compound relate to its activity?

A6: Structure-Activity Relationship (SAR) studies help understand how modifications to the this compound structure impact its properties:

  • Halogen Position: The position of the iodine atom (2- vs. This compound) influences reactivity and selectivity in various reactions. [, , ]
  • Additional Substituents: Introducing electron-donating or -withdrawing groups can modulate reactivity and other properties. []

Q7: Are there any safety concerns associated with this compound?

A7: As with any chemical, proper handling and safety precautions are essential. Specific safety data should be consulted.

Q8: What about its environmental impact?

A8: While there is limited specific data on this compound's environmental impact, responsible handling and disposal practices are crucial.

Q9: What analytical techniques are used to characterize this compound?

A9: Common techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]

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